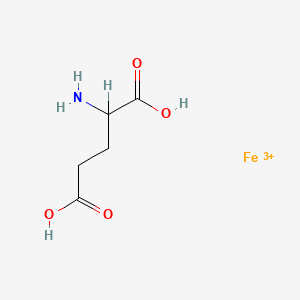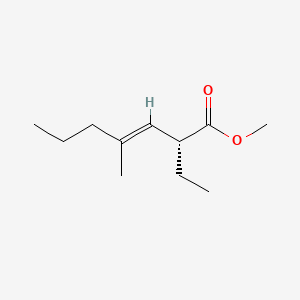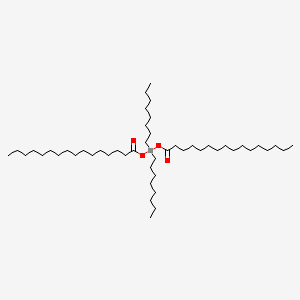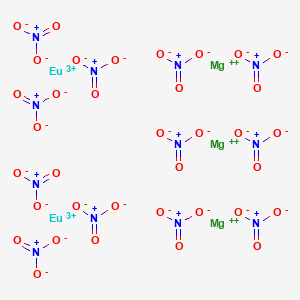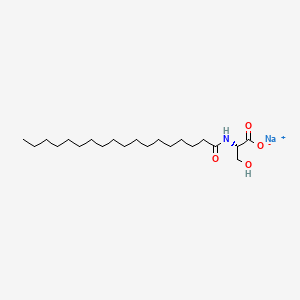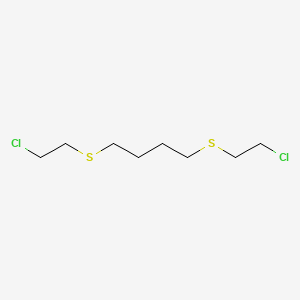
1,4-Bis(2-chloroethylthio)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-chloroethylthio)butane is an organic compound with the molecular formula C8H16Cl2S2. It is characterized by its two chlorine atoms and two sulfur atoms attached to a butane backbone. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Bis(2-chloroethylthio)butane can be synthesized through the reaction of 1,4-butanedithiol with ethylene dichloride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves careful monitoring of temperature, pressure, and the use of specific catalysts to achieve high efficiency.
Análisis De Reacciones Químicas
1,4-Bis(2-chloroethylthio)butane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Bis(2-chloroethylthio)butane is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to understand the role of sulfur-containing compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,4-Bis(2-chloroethylthio)butane exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
1,2-Bis(2-chloroethylthio)ethane
1,3-Bis(2-chloroethylthio)propane
1,4-Bis(2-chloroethylthio)butane
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
142868-93-7 |
|---|---|
Fórmula molecular |
C8H16Cl2S2 |
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
1,4-bis(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C8H16Cl2S2/c9-3-7-11-5-1-2-6-12-8-4-10/h1-8H2 |
Clave InChI |
AYSIRJGVBLMLAS-UHFFFAOYSA-N |
SMILES canónico |
C(CCSCCCl)CSCCCl |
Descripción física |
This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


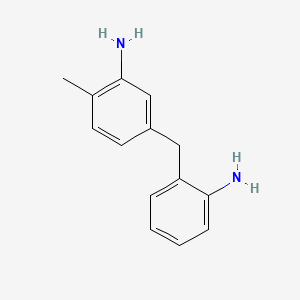
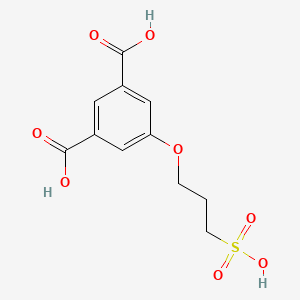

![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)

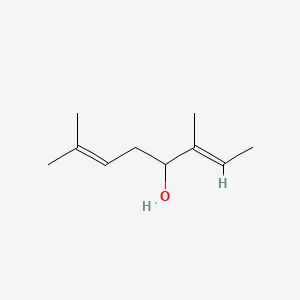
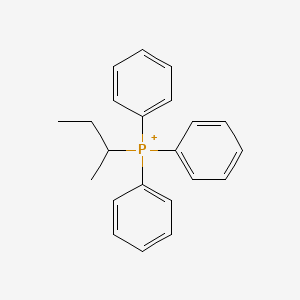
![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)
